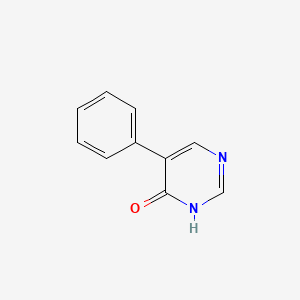

4-Pyrimidinol, 5-phenyl-

Description

Electrophilic Aromatic Substitution on the Pyrimidine (B1678525) Ring and Phenyl Moiety

The pyrimidine ring in 5-phenyl-4-pyrimidinol is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. Electrophilic attack, if it occurs, would preferentially happen at the more electron-rich positions. However, the presence of the hydroxyl group at the 4-position, which can exist in its tautomeric keto form (5-phenyl-pyrimidin-4(3H)-one), further complicates this reactivity. The keto form can direct electrophiles to the adjacent carbon atoms.

Conversely, the phenyl ring at the 5-position is susceptible to standard electrophilic aromatic substitution reactions. The pyrimidinol moiety acts as a substituent on this phenyl ring, influencing the regioselectivity of the substitution. The directing effect of the pyrimidinol group will determine whether incoming electrophiles are guided to the ortho, meta, or para positions of the phenyl ring.

Nucleophilic Substitution Reactions and Potential Ring Transformations of the Pyrimidinol Scaffold

The pyrimidine ring's electron-deficient character makes it a prime candidate for nucleophilic substitution reactions. Halogenated derivatives of 5-phenyl-4-pyrimidinol, for instance, would readily undergo substitution by a variety of nucleophiles. The hydroxyl group itself can be a target for substitution after conversion to a better leaving group.

Furthermore, the pyrimidinol scaffold can undergo fascinating ring transformation reactions. Under specific conditions, treatment with certain nucleophiles can lead to the cleavage of the pyrimidine ring and subsequent rearrangement to form different heterocyclic systems. These transformations are often driven by the stability of the resulting products and can be a powerful tool for synthetic diversification.

Radical Reactions and Photochemistry of 4-Pyrimidinol, 5-phenyl-

The study of radical reactions involving pyrimidines is a significant area of research, particularly in the context of radiation chemistry and biology. The radiolysis of pyrimidines in aqueous solutions has been shown to proceed through various radical intermediates. iaea.org The initial step often involves the attack of hydroxyl radicals or hydrated electrons. For 5-phenyl-4-pyrimidinol, radical attack could occur on either the pyrimidine ring or the phenyl substituent. The resulting radical species can then undergo a variety of subsequent reactions, including addition, abstraction, and fragmentation.

The photochemistry of 5-phenyl-4-pyrimidinol is another intriguing aspect of its reactivity. The presence of two aromatic systems suggests that it will absorb ultraviolet light, leading to electronically excited states. These excited states can then undergo various photochemical processes, such as intersystem crossing to triplet states, which can initiate further reactions. The specific photochemical behavior would depend on factors like the solvent and the presence of other reactive species.

Acid-Base Equilibria and Protonation States of the Compound in Various Media

5-Phenyl-4-pyrimidinol possesses both acidic and basic properties. The hydroxyl group can be deprotonated to form a phenoxide-like anion, making the compound acidic. The nitrogen atoms in the pyrimidine ring, on the other hand, can be protonated, bestowing basic character upon the molecule. The position of these acid-base equilibria is highly dependent on the pH of the medium.

The protonation state of 5-phenyl-4-pyrimidinol significantly influences its reactivity. For instance, protonation of the pyrimidine ring can further activate it towards nucleophilic attack. Conversely, deprotonation of the hydroxyl group can enhance its nucleophilicity and affect its directing effect in electrophilic substitution reactions on the phenyl ring.

| Medium | Dominant Species | Key Characteristics |

| Strongly Acidic | Diprotonated Cation | Both ring nitrogens are protonated. |

| Moderately Acidic | Monoprotonated Cation | One of the ring nitrogens is protonated. |

| Neutral | Neutral Molecule | Exists in tautomeric equilibrium (pyrimidinol and pyrimidinone forms). |

| Basic | Anion | The hydroxyl group is deprotonated. |

Reaction Kinetics and Mechanistic Elucidation Studies

To gain a deeper, quantitative understanding of the reactions of 5-phenyl-4-pyrimidinol, detailed kinetic and mechanistic studies are essential. These studies provide insights into the reaction pathways, the energies of transition states, and the factors that control the reaction rates.

Computational chemistry plays a pivotal role in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. Analyzing the structure and energy of the transition state for reactions of 5-phenyl-4-pyrimidinol, such as electrophilic or nucleophilic substitution, can reveal crucial details about the mechanism and the factors that stabilize or destabilize this critical intermediate.

The Hammett and Taft equations are powerful tools in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic and aliphatic systems, respectively. By studying a series of derivatives of 5-phenyl-4-pyrimidinol with different substituents on the phenyl ring, it is possible to establish Hammett correlations. These correlations can provide valuable information about the electronic nature of the transition state and the mechanism of the reaction. For instance, a positive rho (ρ) value in a Hammett plot would indicate that the reaction is favored by electron-withdrawing substituents, suggesting the buildup of negative charge in the transition state.

Properties

IUPAC Name |

5-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-9(6-11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDUKPHQUPBKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176971 | |

| Record name | 4-Pyrimidinol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22433-69-8 | |

| Record name | 5-Phenyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22433-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinol, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of 4 Pyrimidinol, 5 Phenyl

Solvent Effects on Reactivity and Elucidation of Reaction Pathways

The choice of solvent can profoundly influence the reactivity of 4-Pyrimidinol, 5-phenyl- and is a critical parameter in elucidating its reaction pathways. Solvents can affect reaction rates, selectivity, and even the position of tautomeric equilibria by stabilizing or destabilizing reactants, transition states, and products to varying extents. The effects are largely dictated by the solvent's polarity, proticity, and its ability to engage in specific interactions such as hydrogen bonding.

A key aspect of the reactivity of 4-Pyrimidinol, 5-phenyl- is its potential for tautomerism, existing in equilibrium between the enol (pyrimidinol) form and the keto (pyrimidinone) form. The relative stability of these tautomers, and thus their population in a given solvent, can significantly impact the observed reactivity. Polar protic solvents, for instance, can stabilize both tautomers through hydrogen bonding, but may favor one form over the other depending on the specific interactions.

Detailed research into related heterocyclic systems has demonstrated the significant role of the solvent environment. For instance, studies on substituted purines have shown that increasing solvent polarity can enhance the electron-accepting or electron-donating properties of substituents, which in turn affects the stability of different tautomers. nih.gov In a similar vein, the polarity of the solvent can influence intramolecular interactions within the molecule, which can alter the reactivity of specific sites. nih.gov

The reaction mechanism can also be altered by the solvent. For example, a reaction proceeding through a polar transition state will be accelerated in a polar solvent due to the stabilization of the transition state. Conversely, a reaction involving nonpolar species may be faster in a nonpolar solvent. Computational studies on other heterocyclic compounds have shown that the energy barriers of reaction pathways can be significantly lowered in the presence of a solvent compared to the gas phase. mdpi.com

To illustrate the potential impact of solvents on a hypothetical reaction of 4-Pyrimidinol, 5-phenyl-, consider the following data which represents generalized expectations based on common solvent effects observed in related chemical systems.

Table 1: Hypothetical Solvent Effects on a Nucleophilic Substitution Reaction of 4-Pyrimidinol, 5-phenyl-

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate | Predominant Tautomer (Hypothetical) |

| Hexane | 1.9 | Nonpolar | Very Low | Enol |

| Dichloromethane | 9.1 | Polar Aprotic | Moderate | Enol |

| Acetone | 21 | Polar Aprotic | High | Keto |

| Ethanol | 24.5 | Polar Protic | Moderate-High | Keto |

| Water | 80.1 | Polar Protic | High | Keto |

This table is for illustrative purposes only and is based on general principles of solvent effects, not on experimental data for 4-Pyrimidinol, 5-phenyl-.

The elucidation of reaction pathways for 4-Pyrimidinol, 5-phenyl- often involves kinetic studies in a variety of solvents. By analyzing the dependence of the reaction rate on the solvent's properties, valuable insights into the nature of the transition state can be gained. For example, a strong correlation between the reaction rate and the solvent's dielectric constant would suggest a reaction mechanism involving a significant change in dipole moment between the reactants and the transition state.

Furthermore, spectroscopic techniques such as UV-Vis and NMR can be employed in different solvents to probe the tautomeric equilibrium and identify the predominant species under various conditions. Changes in absorption maxima or chemical shifts with solvent polarity can provide evidence for the shift in the tautomeric equilibrium. nih.gov This information is crucial for understanding which tautomer is the primary reactant in a given transformation.

Theoretical and Computational Chemistry of 4 Pyrimidinol, 5 Phenyl

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like 4-Pyrimidinol, 5-phenyl-. wikipedia.orgcornell.edu These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other properties of the molecule. wikipedia.org DFT, in particular, has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgcuny.edu It is used to investigate the ground state electronic structure of many-body systems, including atoms and molecules. wikipedia.org

Electronic Structure Analysis (HOMO/LUMO Energies, Electrostatic Potentials)

The electronic structure of 4-Pyrimidinol, 5-phenyl- can be characterized by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are crucial descriptors of a molecule's chemical reactivity and kinetic stability. wuxibiology.comajchem-a.comirjweb.com A smaller HOMO-LUMO gap generally implies a higher chemical reactivity. nih.gov

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For 4-Pyrimidinol, 5-phenyl-, the HOMO is expected to be localized primarily on the electron-rich pyrimidinol ring, while the LUMO may have significant contributions from the phenyl ring.

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution within a molecule and are used to predict sites of chemical reactivity. nih.govderpharmachemica.com Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In 4-Pyrimidinol, 5-phenyl-, the oxygen and nitrogen atoms of the pyrimidinol ring are expected to be regions of negative electrostatic potential.

Table 1: Calculated HOMO-LUMO Energies and Related Parameters for 4-Pyrimidinol, 5-phenyl- (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These values are illustrative and based on typical ranges observed for similar aromatic and heterocyclic compounds in computational studies. ajchem-a.comirjweb.com

Molecular Orbital Analysis and Bonding Characteristics

A detailed analysis of the molecular orbitals (MOs) of 4-Pyrimidinol, 5-phenyl- reveals the nature of the chemical bonds and the extent of electron delocalization within the molecule. nih.gov The molecule consists of two aromatic rings, a pyrimidinol ring and a phenyl ring, connected by a single bond. The π-systems of these two rings can interact, leading to extended conjugation, which influences the molecule's electronic and spectroscopic properties.

The bonding characteristics can be further elucidated by examining the bond lengths and angles, which can be accurately predicted by computational methods. mdpi.com For instance, the C-N and C-O bond lengths within the pyrimidinol ring can provide insight into the degree of double-bond character and the tautomeric form present. The dihedral angle between the pyrimidinol and phenyl rings is another important structural parameter that affects the extent of π-conjugation.

Vibrational Frequencies and Spectroscopic Predictions

Theoretical calculations can predict the vibrational frequencies of 4-Pyrimidinol, 5-phenyl-, which correspond to the various stretching, bending, and torsional motions of the atoms. nih.govresearchgate.net These calculated frequencies can be used to interpret experimental infrared (IR) and Raman spectra. derpharmachemica.comnih.gov By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved. mdpi.com

The vibrational spectrum of 4-Pyrimidinol, 5-phenyl- is expected to show characteristic bands for the O-H and N-H stretching vibrations (depending on the tautomeric form), C=O stretching, C-N stretching, and aromatic C-H and C=C stretching vibrations. ajchem-a.comphyschemres.org The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical methods. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 4-Pyrimidinol, 5-phenyl- (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (pyrimidinol form) | 3400-3600 |

| N-H Stretch (pyrimidinone form) | 3200-3400 |

| C=O Stretch (pyrimidinone form) | 1650-1700 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (pyrimidinol form) | 1200-1300 |

Note: These are approximate frequency ranges based on general values for similar functional groups and are subject to the specific computational method and the molecule's environment.

Tautomerism and Isomerism Studies of 4-Pyrimidinol, 5-phenyl-

Tautomerism is a key aspect of the chemistry of 4-Pyrimidinol, 5-phenyl-, as it can exist in different isomeric forms that are readily interconvertible. nih.govnih.gov The relative stability of these tautomers can significantly influence the compound's chemical and biological properties. chemicalbook.comchemrxiv.org

Theoretical Prediction of Tautomeric Forms (e.g., Pyridinone vs. Pyridinol)

4-Pyrimidinol, 5-phenyl- can exist in at least two main tautomeric forms: the pyrimidinol form (an aromatic alcohol) and the pyrimidinone form (a non-aromatic ketone). chemicalbook.com The pyrimidinol form contains a hydroxyl group (-OH) on the pyrimidine (B1678525) ring, while the pyrimidinone form has a carbonyl group (C=O) and a protonated nitrogen atom.

Computational methods can be used to model these different tautomers and predict their geometries and energies. nih.govresearchgate.net The relative energies of the tautomers determine their equilibrium populations. The stability of each tautomer is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects. chemicalbook.comresearchgate.net

Relative Stabilities and Interconversion Barriers of Tautomers

The interconversion between tautomers proceeds through a transition state, and the energy barrier for this process can also be calculated. chemrxiv.org A high interconversion barrier suggests that the individual tautomers may be isolable under certain conditions, while a low barrier indicates a rapid equilibrium.

Table 3: Calculated Relative Stabilities of Tautomers of 4-Pyrimidinol, 5-phenyl- (Illustrative)

| Tautomer | Relative Energy (kcal/mol) |

| Pyrimidinone form | 0.0 (most stable) |

| Pyrimidinol form | +2.5 |

Note: This is an illustrative example. The actual relative energies can vary depending on the computational method and the inclusion of solvent effects. chemicalbook.comchemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of these compounds is typically initiated by mapping the potential energy surface as a function of the dihedral angle of the C-C bond between the rings. Quantum chemical calculations, often employing Density Functional Theory (DFT), can be utilized to determine the energies of various conformers. For instance, studies on related heterocyclic systems have used DFT at the B3LYP/6-31G(d,p) level of theory to optimize the geometry of different conformers and identify the most stable arrangements youtube.com. In many phenyl-substituted heterocyclic compounds, the lowest energy conformation is often non-planar, resulting from a balance between conjugative effects that favor planarity and steric hindrance between ortho hydrogens on the phenyl ring and adjacent atoms on the pyrimidine ring that favor a twisted structure.

Molecular dynamics (MD) simulations provide a powerful tool to understand the dynamic behavior of phenylpyrimidines in a condensed phase, such as in a solvent or a biological environment. kashanu.ac.ir These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. youtube.comaps.org From an MD trajectory, one can analyze the conformational flexibility, the time-averaged distribution of dihedral angles, and the formation and breaking of intermolecular interactions, such as hydrogen bonds with solvent molecules. nih.gov

For example, MD simulations of coumarin-pyrimidine hybrid compounds in a water solvent system have been used to explore the stability of the ligand-protein complex and to understand the key interactions driving the binding affinity. nih.gov Such simulations can reveal the accessible conformations of the phenylpyrimidine moiety within a binding pocket and how it adapts its orientation to optimize interactions with its environment.

Table 1: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation of a Phenylpyrimidine Derivative

| Simulation Parameter | Example Value/Description | Purpose in the Simulation |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E (Explicit) | Represents the solvent molecules and their interactions. |

| Simulation Time | 100 ns | The duration of the simulation, aiming to sample relevant conformational changes. |

| Temperature | 300 K | The temperature at which the simulation is run, often near room temperature. |

| Pressure | 1 atm | The pressure at which the simulation is run, maintaining a constant pressure ensemble (NPT). |

| Dihedral Angle (C-C) | Monitored over time | To understand the rotational dynamics of the phenyl group relative to the pyrimidine ring. |

This table is illustrative and does not represent data for a specific phenylpyrimidine.

Computational Prediction of Reactivity Descriptors and Reaction Sites

Computational chemistry offers a suite of tools to predict the reactivity of molecules like phenylpyrimidines. These predictions are based on the electronic structure of the molecule, and key descriptors can be calculated using methods like DFT.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. In a study on a pyrene-substituted benzimidazole, the HOMO and LUMO were found to be localized across the entire aromatic system, and the HOMO-LUMO gap was calculated to be 0.273 atomic units nih.gov.

Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are typically regions of negative electrostatic potential, making them likely sites for protonation or coordination to metal ions. The hydrogen atoms, particularly any acidic protons, will be regions of positive potential.

Mulliken Population Analysis: This analysis partitions the total charge of the molecule among its constituent atoms, providing an estimate of the partial charge on each atom. These atomic charges can help in identifying reactive sites. For instance, atoms with a significant negative charge are likely nucleophilic centers, while those with a significant positive charge are electrophilic centers.

Table 2: Hypothetical Reactivity Descriptors for a Phenylpyrimidine Derivative Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Reactivity Descriptor | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

| Most Negative MESP | -0.05 a.u. (on Pyrimidine N) | Likely site for electrophilic attack or hydrogen bond donation. |

| Most Positive MESP | +0.04 a.u. (on a specific H atom) | Likely site for nucleophilic attack or hydrogen bond acceptance. |

This table is for illustrative purposes. The values are typical for a stable organic molecule but are not from a specific calculation on a phenylpyrimidine. nih.gov

Solvent-Mediated Effects on Structure and Reactivity: A Computational Perspective

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational chemistry can model these effects using two main approaches: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the relative energies of different conformers or tautomers in solution. For example, in studies of tautomerism in related heterocyclic systems, continuum models have been used to evaluate the influence of solvent polarity on the tautomeric equilibrium. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method is computationally more demanding but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations are typically performed with explicit solvent models. For instance, MD simulations of a coumarin-pyrimidine hybrid in a water solvent system allowed for the detailed analysis of the interactions between the compound and the surrounding water molecules. nih.gov

Solvent effects can alter the conformational preferences of a phenylpyrimidine. A polar solvent might stabilize a more polar conformer that would be less favorable in the gas phase. Furthermore, the reactivity of the molecule can be affected. For example, a protic solvent can form hydrogen bonds with the nitrogen atoms of the pyrimidine ring, which could modulate their nucleophilicity. The choice of solvent can also influence reaction rates by stabilizing or destabilizing transition states differently than the ground state reactants.

Derivatization and Chemical Transformations of 4 Pyrimidinol, 5 Phenyl

Functionalization of the Pyrimidine (B1678525) Ring

The pyrimidine ring in 4-pyrimidinol, 5-phenyl- is an electron-deficient system, which influences its reactivity towards various reagents. Functionalization can occur at the carbon and nitrogen atoms of the ring, offering numerous possibilities for derivatization.

Halogenation and Nitration Strategies

Halogenated pyrimidines are key intermediates in organic synthesis, particularly as precursors for cross-coupling reactions. The direct halogenation of 4-hydroxypyrimidines can be achieved using various reagents. For instance, chlorination of hydroxypyrimidines is commonly performed using phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270). This method is efficient for large-scale preparations and can be conducted without a solvent at high temperatures google.comnih.gov. The reaction of 2,4-dihydroxy-5-bromopyrimidine with POCl₃ and pyridine yields 2,4-dichloro-5-bromopyrimidine in high yield nih.gov. Similarly, iodination of pyrimidine nucleotides at the C-5 position can be achieved with high regioselectivity using N-iodosuccinimide chemistryviews.org.

Nitration of the pyrimidine ring itself is challenging due to its electron-deficient nature. However, analogous systems like 4-hydroxypyridine (B47283) can undergo nitration. Treatment of 4-hydroxypyridine with a mixture of fuming sulfuric acid and nitric acid can yield 3-nitro-4-hydroxypyridine or 3,5-dinitro-4-hydroxypyridine (B127967) google.com. The nitration of 4-hydroxypyridine N-oxide with acetic acid and nitric acid also leads to the corresponding 3,5-dinitro derivative google.com. These methods suggest potential pathways for the nitration of the pyrimidine ring in 4-pyrimidinol, 5-phenyl-, likely at the electron-rich positions, if any, or under harsh conditions.

Alkylation and Acylation Reactions

The alkylation of 4-hydroxypyrimidines can occur at the nitrogen or oxygen atoms, and in some cases, at a carbon atom of the pyrimidine ring. The regioselectivity of N- versus O-alkylation is influenced by the substrate, alkylating agent, and reaction conditions nih.gov. While O-alkylation is discussed in section 6.3, C-alkylation of the pyrimidine ring is less common. However, methods for the C-4 alkylation of pyridines, a related heterocyclic system, have been developed and may offer insights. These methods often involve the use of a blocking group on the nitrogen atom to direct the alkylation to the C-4 position, followed by removal of the blocking group organic-chemistry.orgnih.gov. For instance, a maleate-derived blocking group can be used for the Minisci-type decarboxylative alkylation at C-4 of pyridines organic-chemistry.orgnih.gov. Another approach involves nickel/Lewis acid cooperative catalysis for the direct C-4-selective addition of pyridine across alkenes and alkynes wikipedia.org. Mechanochemically activated magnesium metal has also been shown to mediate the direct C-4-H alkylation of pyridines with alkyl halides umich.edu.

Acylation of 4-hydroxypyrimidines primarily occurs at the oxygen or nitrogen atoms. O-acylation is promoted by bulky substituents on the pyrimidine ring and the use of sterically demanding acyl halides wikipedia.org. For instance, 2-amino-4-hydroxypyrimidines can be O-acylated with pivaloyl chloride or aroyl halides wikipedia.org. Direct C-acylation of the pyrimidine ring is not a common transformation but can be envisioned through functionalization of a pre-lithiated or Grignard derivative of a suitably protected 4-pyrimidinol, 5-phenyl-.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules containing the pyrimidine core.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide or triflate, is widely used to arylate pyrimidine rings. nih.govrsc.org For this to be applied to 4-pyrimidinol, 5-phenyl-, the pyrimidine ring would first need to be halogenated. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl/heteroaryl boronic acids using a Pd(0) catalyst to give novel pyrimidine analogs chemicalforums.com. The reaction conditions are typically optimized using a specific palladium catalyst, base, and solvent system to achieve good yields chemicalforums.com.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. nih.govresearchgate.netwur.nl This reaction can be used to introduce alkenyl substituents onto the pyrimidine ring. The Heck reaction is typically carried out in the presence of a palladium catalyst and a base nih.govresearchgate.net. Phosphine-free palladium precursors and the use of water as a co-solvent are considered greener alternatives for this transformation.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is instrumental in synthesizing alkynyl-substituted pyrimidines. Halogenated pyrimidinones (B12756618) have been successfully derivatized using the Sonogashira coupling with various terminal alkynes, leading to the formation of 5-alkynyl-2,3-dihydro-4(H)-pyrimidin-4-ones in good yields nih.gov. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base.

| Cross-Coupling Reaction | Coupling Partners | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | Halogenated Pyrimidine + Organoboron | Pd(0) catalyst, Base | Aryl-substituted Pyrimidine | chemicalforums.com |

| Heck | Halogenated Pyrimidine + Alkene | Pd catalyst, Base | Alkenyl-substituted Pyrimidine | nih.govresearchgate.netwur.nl |

| Sonogashira | Halogenated Pyrimidine + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted Pyrimidine | nih.govresearchgate.net |

Transformations Involving the Phenyl Moiety for Expanded Chemical Diversity

The phenyl group at the C-5 position of the pyrimidine ring offers another site for chemical modification to expand the diversity of 4-pyrimidinol, 5-phenyl- derivatives. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can potentially be employed to introduce functional groups onto the phenyl ring. The directing effect of the pyrimidine ring will influence the position of substitution on the phenyl ring.

Furthermore, if the phenyl ring is pre-functionalized with a halide, it can participate in cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids demonstrates that the bromo-phenyl group can be effectively coupled to introduce biaryl moieties chemicalforums.com. This strategy allows for the synthesis of a wide range of derivatives with extended aromatic systems.

Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-4 position of the pyrimidine ring readily undergoes etherification and esterification reactions, providing access to a large family of O-substituted derivatives.

Etherification (O-alkylation) of 4-hydroxypyrimidines can be achieved using various alkylating agents. Direct chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones has been reported, yielding O-alkyl derivatives in good yields nih.gov. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation umich.edu.

Esterification (O-acylation) of the hydroxyl group is another common transformation. The acylation of 2-amino-4-hydroxypyrimidines with acyl halides can be directed towards O-acylation, particularly with sterically hindered reagents wikipedia.org. A discussion on a chemical forum suggests that while 4-hydroxypyridine exists in equilibrium with its 4-pyridone tautomer, esterification of the hydroxyl group is feasible, especially when using acid chlorides. The use of dried Dowex H+ cation-exchange resin with or without sodium iodide has been reported as an effective and environmentally friendly method for the esterification of various carboxylic acids, including 4-hydroxybenzoic acid.

| Modification | Reagent Type | Product | Key Considerations | Reference |

| Etherification | Alkyl halides, etc. | 4-Alkoxy-5-phenylpyrimidine | Regioselectivity (N- vs O-alkylation) | nih.govumich.edu |

| Esterification | Acyl halides, Carboxylic acids | 4-Acyloxy-5-phenylpyrimidine | Tautomeric equilibrium, Steric effects | wikipedia.org |

Ring-Opening and Ring-Closing Reactions of the Pyrimidine Scaffold

The pyrimidine ring, under certain conditions, can undergo ring-opening and subsequent rearrangement or recyclization to form different heterocyclic systems. These transformations often require harsh conditions or specific activation of the pyrimidine ring.

Ring-opening of pyrimidine derivatives has been observed in various contexts. For example, dihydrouridine, a modified pyrimidine found in tRNA, can undergo hydrolysis and ring-opening at high temperatures and basic pH nih.gov. The mechanism involves the attack of a hydroxide (B78521) ion at the C-4 position, leading to the cleavage of the ring nih.gov. Similarly, N-alkylpyrimidinium salts are more susceptible to nucleophilic attack and can undergo ring-opening reactions. The reaction of 4-chloro-2-phenylpyrimidine (B179847) with amide ions can lead to ring transformation into an s-triazine derivative through a ring-opened intermediate.

Conversely, ring-closing reactions can be utilized to build upon the existing 5-phenyl-4-pyrimidinol scaffold. For instance, a derivative of 5-phenyl-pyrimidine, 4-(2-hydroxyanilino)-2-phenyl-5-pyrimidinecarboxylic acid, can undergo an intramolecular ring closure with acetic anhydride (B1165640) to form a novel pyrimido[5,4-c] organic-chemistry.orgwikipedia.orgbenzoxazepin-5(11H)one ring system. This demonstrates that functional groups appended to the pyrimidine core can participate in cyclization reactions to create more complex, fused heterocyclic structures.

Advanced Applications and Role As a Chemical Scaffold

Supramolecular Chemistry and Non-Covalent Interactions

The inherent structural features of 5-phenyl-4-pyrimidinol make it an excellent candidate for studies in supramolecular chemistry, where the focus is on the assembly of molecules through non-covalent forces. The planarity of the pyrimidine (B1678525) ring, the potential for π-π stacking interactions from the phenyl group, and the hydrogen bonding capabilities of the pyrimidinol tautomer are key to its role in forming ordered, higher-level structures.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The host possesses a cavity or binding site that is structurally and electronically complementary to the guest. While specific host-guest complexes involving 5-phenyl-4-pyrimidinol as the guest are not extensively documented, its characteristics align with those of "privileged scaffolds" that have shown aptitude for binding within host cavities. rsc.org For instance, macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes provide hydrophobic cavities and portal functionalities (such as charged groups) that can engage in non-covalent interactions with guest molecules. scielo.brthno.orgnumberanalytics.com

The 5-phenyl-4-pyrimidinol scaffold could theoretically act as a guest, with the phenyl group inserting into the hydrophobic cavity of a host like β-cyclodextrin, while the pyrimidinol moiety could interact with the host's rim via hydrogen bonding. This is analogous to how phenothiazine, also a privileged scaffold, forms stable complexes with cyclodextrins. rsc.org The formation of such complexes is often driven by a combination of electrostatic interactions, hydrogen bonds, and hydrophobic effects. scielo.br Studies with pillararenes have demonstrated that host-guest binding can be finely tuned; for example, hydroxyl-functionalized pillararenes show enhanced binding with guests capable of hydrogen bonding, achieving association constants (Ka) an order of magnitude higher than their unfunctionalized counterparts. aalto.fi

Table 1: Examples of Host-Guest Association Constants with Aromatic Guests (Note: This table presents data for analogous systems to illustrate the principles of host-guest complexation.)

| Host Molecule | Guest Molecule | Association Constant (Ka) [L·mol⁻¹] | Solvent/Conditions |

| Pyridinium-Pillar nih.govarene | Mesalazine | 3.4 x 10³ | pD = 7.9 |

| Hydroxyl-Pillar nih.govarene | C12-Homoserine Lactone | ~1.6 x 10⁶ (logKₐ = 6.2) | Aqueous Buffer |

| β-Cyclodextrin | Thioridazine | > 10⁴ | Aqueous Solution |

This interactive table is based on data from related host-guest systems to demonstrate the range of binding affinities achievable. rsc.orgscielo.braalto.fi

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The 5-phenylpyrimidine (B189523) core is a valuable building block in this field. Through self-assembly, molecules of 5-phenyl-4-pyrimidinol or its derivatives can spontaneously organize into well-defined, stable superstructures.

This organization is guided by a hierarchy of non-covalent interactions, primarily hydrogen bonds and π-π stacking. The pyrimidinol tautomer can form robust hydrogen-bonded dimers or chains. For example, in the crystal structure of a related compound, 5-phenyl-2-(4-pyridyl)pyrimidine, weak intermolecular C-H···N hydrogen bonds with donor-acceptor distances of 2.51 Å to 2.62 Å are instrumental in connecting the molecules into one-dimensional chains. nih.gov The phenyl and pyrimidine rings also facilitate π-π stacking interactions, further stabilizing the crystal lattice.

The ability of the 5-phenylpyrimidine scaffold to direct self-assembly is evident in materials science, particularly in the design of liquid crystals. An organosiloxane mesogen incorporating a 5-phenylpyrimidine core has been shown to form smectic A (SmA) and smectic C (SmC) liquid crystal phases, which are highly ordered, self-assembled states of matter. nih.gov Furthermore, derivatives of 2-phenylpyrimidine (B3000279) have been observed to form morphologically stable molecular glasses, with glass transition temperatures exceeding 100°C, indicating strong intermolecular cohesion in the amorphous solid state. nih.gov

Table 2: Hydrogen Bond Geometry in a Related Phenyl-Pyrimidine Crystal Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C(19)-H(19)···N(6) | 0.93 | 2.51 | 3.393 (3) | 159 |

| C(17)-H(17)···N(5) | 0.93 | 2.62 | 3.513 (3) | 162 |

This interactive table is based on data for 5-Phenyl-2-(4-pyridyl)pyrimidine, illustrating typical non-covalent interaction distances in phenyl-pyrimidine systems. nih.gov

Ligand Design Principles in Coordination Chemistry

The 5-phenyl-4-pyrimidinol scaffold contains multiple potential donor atoms—the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group—making it a versatile ligand for coordinating with metal ions. Its design allows for various coordination modes, influencing the geometry, stability, and reactivity of the resulting metal complexes.

As a ligand, 5-phenyl-4-pyrimidinol can coordinate to a metal center in several ways. It can act as a monodentate ligand, typically through one of the ring nitrogen atoms. More significantly, it can function as a bidentate chelating agent. Chelation involves the formation of a ring structure between the ligand and the metal ion, which generally leads to a more stable complex due to the chelate effect.

In its deprotonated form (5-phenyl-4-pyrimidinolate), the ligand can form a stable six-membered chelate ring by coordinating through a ring nitrogen (e.g., N1) and the exocyclic oxygen atom. This N,O-bidentate coordination is a common and stable mode for hydroxypyrimidines. Studies on analogous systems, such as 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO), provide insight into this behavior. In metal complexes with HftpO, the ligand coordinates as an anion through two nitrogen atoms, resulting in octahedral geometries like [M(ftpO)₂(H₂O)₄]. mdpi.com The specific coordination mode of 5-phenyl-4-pyrimidinol would depend on the metal ion, the reaction conditions, and the presence of competing ligands.

The stability of complexes is influenced by factors such as the nature of the metal ion and the ligand's basicity and chelation ability. For a series of divalent metal ions, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net Potentiometric titration and spectrophotometric methods are commonly used to determine these constants. researchgate.netrdd.edu.iq

| Ligand | Metal Ion | log β (1:2 Metal:Ligand) |

| Trimethoprim | Cu(II) | 11.27 |

| Trimethoprim | Fe(III) | 10.99 |

| Trimethoprim | Ni(II) | 10.75 |

| Trimethoprim | Zn(II) | 10.00 |

| Sulphadiazine | Cu(II) | 6.31 |

| Sulphadiazine | Ni(II) | 5.43 |

This interactive table is compiled from data on metal complexes with the pyrimidine-containing drug Trimethoprim and the pyrimidine derivative Sulphadiazine. researchgate.net

Future Research Directions and Challenges in 4 Pyrimidinol, 5 Phenyl Chemistry

Development of Novel and Highly Efficient Synthetic Routes

A primary challenge in the study of substituted pyrimidines is the development of efficient, scalable, and environmentally benign synthetic methods. ijsat.org For 4-Pyrimidinol, 5-phenyl-, future research will likely focus on moving beyond classical condensation reactions, which can suffer from harsh conditions and limited substrate scope.

Key areas for development include:

Multicomponent Reactions (MCRs): Three-component coupling reactions, for instance, have been successfully employed for the synthesis of 4,5-disubstituted pyrimidines in a single step. rsc.org Adapting MCRs, such as a ZnCl₂-catalyzed reaction between a suitable phenyl-substituted enamine, an orthoformate, and an ammonium (B1175870) source, could provide a direct and atom-economical route to the 4-Pyrimidinol, 5-phenyl- core. ijsat.orgrsc.org

C-H Functionalization: Direct C-H activation and functionalization of the pyrimidine (B1678525) core represents a powerful strategy for streamlining synthetic sequences. ijsat.orgresearchgate.net Research into the regioselective introduction of the phenyl group at the C5 position of a pre-formed 4-pyrimidinol ring through C-H arylation would be a significant advancement.

Flow Chemistry: The use of flow chemistry can offer improved control over reaction parameters, enhanced safety, and easier scalability. ijsat.org Developing a continuous flow process for the synthesis of 4-Pyrimidinol, 5-phenyl- could overcome challenges associated with traditional batch production, such as poor heat transfer and mixing.

Ultrasound and Microwave-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction times and improve yields in the synthesis of pyrimidinols. rsc.orgorganic-chemistry.org For example, ultrasound-promoted cyclocondensation of β-keto esters with amidines has yielded highly substituted 4-pyrimidinols in excellent yields and short reaction times. rsc.orgorganic-chemistry.org Applying these techniques to the synthesis of 4-Pyrimidinol, 5-phenyl- could lead to more efficient and sustainable processes.

| Synthetic Strategy | Potential Advantages for 4-Pyrimidinol, 5-phenyl- | Key Challenges |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to diversity. rsc.orgresearchgate.net | Achieving desired regioselectivity, optimization of reaction conditions. |

| C-H Functionalization | Reduced step count, less pre-functionalization required. ijsat.orgresearchgate.net | Catalyst selection, controlling regioselectivity, functional group tolerance. |

| Flow Chemistry | Improved safety and scalability, precise reaction control. ijsat.org | Initial setup costs, potential for clogging with solid byproducts. |

| Ultrasound/Microwave | Accelerated reaction rates, higher yields, energy efficiency. rsc.orgorganic-chemistry.org | Specialized equipment, scalability for some microwave applications. |

In-depth Mechanistic Studies of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For 4-Pyrimidinol, 5-phenyl-, several areas warrant detailed mechanistic investigation.

A key aspect to consider is the potential for tautomerism . The "4-pyrimidinol" nomenclature suggests the presence of a hydroxyl group, but it can exist in equilibrium with its keto tautomer, 5-phenyl-4(3H)-pyrimidinone. The predominant tautomer will significantly influence the compound's reactivity, with the pyrimidinol form exhibiting more aromatic character and the pyrimidinone form having a reactive enone-like system. Spectroscopic and computational studies will be essential to elucidate the tautomeric equilibrium under various conditions.

Furthermore, mechanistic investigations into palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are vital. rsc.orgorganic-chemistry.org While these reactions are commonly used to introduce aryl substituents, a deeper understanding of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps specifically for the 4-pyrimidinol scaffold, could lead to the development of more efficient and versatile coupling protocols. For instance, the tosylates of 4-pyrimidinols have been shown to be effective electrophilic partners in such couplings. organic-chemistry.org

Exploration of Advanced Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular properties, reaction mechanisms, and potential biological activity. jchemrev.comekb.eg For 4-Pyrimidinol, 5-phenyl-, computational modeling can play a significant role in several areas:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to predict geometrical parameters, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic signatures of 4-Pyrimidinol, 5-phenyl- and its derivatives. jchemrev.comjchemrev.com These calculations can also help in understanding the relative stabilities of different tautomers and the transition states of key reactions.

Molecular Docking and QSAR: If 4-Pyrimidinol, 5-phenyl- is explored for its therapeutic potential, molecular docking studies can predict its binding affinity and mode of interaction with biological targets like enzymes or receptors. ekb.egrsc.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a library of related compounds with their biological activity, guiding the design of more potent analogs. rsc.org

Reaction Pathway Modeling: Computational modeling can be used to map out the energy profiles of potential synthetic routes, helping to identify the most favorable reaction pathways and predict potential byproducts. This can save significant experimental time and resources.

| Computational Method | Application to 4-Pyrimidinol, 5-phenyl- | Expected Outcome |

| Density Functional Theory (DFT) | Tautomer stability, electronic structure, reaction mechanisms. jchemrev.comjchemrev.com | Prediction of the dominant tautomer, understanding of reactivity. |

| Molecular Docking | Prediction of binding to biological targets. ekb.egrsc.org | Identification of potential therapeutic applications. |

| QSAR | Correlation of structure with biological activity. rsc.org | Design of more potent and selective analogs. |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms and energy barriers. | Optimization of synthetic routes and prediction of byproducts. |

Discovery of New Chemical Reactivities and Transformations

The unique electronic properties of the pyrimidine ring, influenced by the presence of two nitrogen atoms, give rise to a rich and diverse reactivity profile. numberanalytics.com Future research on 4-Pyrimidinol, 5-phenyl- should aim to uncover novel chemical transformations.

One promising area is the exploration of skeletal remodeling reactions . It has been shown that pyrimidines can be converted into other heterocyclic systems, such as pyrazoles, through ring transformation reactions. researchgate.net Investigating the behavior of 4-Pyrimidinol, 5-phenyl- under such conditions could lead to the synthesis of novel and structurally complex molecules that would be difficult to access through other means.

Another avenue for exploration is the functionalization of the pyrimidine ring at various positions . While the 5-position is occupied by a phenyl group, the reactivity of the C2 and C6 positions towards electrophilic and nucleophilic attack should be systematically investigated. This could involve reactions such as halogenation, nitration, or amination, leading to a diverse library of polysubstituted pyrimidine derivatives. nih.gov The development of regioselective functionalization methods will be a key challenge. ijsat.org

Integration with High-Throughput Experimentation and Automation for Accelerated Research

To accelerate the discovery and optimization of synthetic routes and to rapidly screen for desired properties, the integration of high-throughput experimentation (HTE) and automation is essential. acs.orgacs.org

Parallel Synthesis: The use of parallel synthesis techniques can enable the rapid generation of a library of 4-Pyrimidinol, 5-phenyl- derivatives with variations at different positions of the pyrimidine ring. acs.orgnih.gov This is crucial for structure-activity relationship studies in drug discovery.

Automated Reaction Optimization: Robotic platforms can be used to perform a large number of experiments in a short period, systematically varying parameters such as temperature, solvent, catalyst, and reagents to quickly identify the optimal conditions for a given reaction.

High-Throughput Screening: Once a library of derivatives is synthesized, high-throughput screening methods can be employed to rapidly assess their biological activity or material properties. rsc.org

The combination of HTE and automation will not only increase the efficiency of research into 4-Pyrimidinol, 5-phenyl- but also enable the exploration of a much larger chemical space, increasing the probability of discovering compounds with novel and valuable properties. acs.org

Q & A

Advanced Question

- Acute toxicity : LD₅₀ values should be determined via OECD Guideline 423.

- Handling precautions : Use PPE (gloves, goggles) to avoid dermal exposure, as some derivatives induce mild irritation .

- Waste disposal : Halogenated derivatives (e.g., 5e with -Cl) require segregation and incineration to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.